Benzylhexyldimethylammonium chloride
Overview
Description
Benzylhexyldimethylammonium chloride (CAS Number: 22559-57-5) is a quaternary ammonium compound with the chemical formula C15H26ClN. It is commonly used as a disinfectant and surfactant . The compound consists of a benzyl group, a hexyl group, and three methyl groups attached to the nitrogen atom.
Synthesis Analysis
The preparation method of this compound typically involves quaternization of triethylamine and benzyl chloride using acetone as a solvent. This process results in the formation of the desired compound .
Physical and Chemical Properties Analysis
Scientific Research Applications
Corrosion Inhibition
Benzylhexyldimethylammonium chloride, also known as Benzyl dimethyl-n-hexadecylammonium chloride (BHDC), has been studied for its effectiveness as a corrosion inhibitor. It is particularly effective in inhibiting the anodic reaction of pure iron in carbon dioxide saturated sodium chloride solutions. The compound's inhibition characteristics are understood through thermodynamics and its structural properties (Zvauya & Dawson, 1994).
Micropolarity Studies
BHDC's role in the micropolarity of reversed micelles has been explored. Studies compared the interface polarity of BHDC cationic reversed micelles with those of anionic systems and nonionic reversed micelles, using optical probes. These studies provide insights into the interaction between the compound and the micelle interface, revealing a less polar environment sensed by the probe (Correa, Biasutti, & Silber, 1996).
Ionic Liquid Applications
BHDC has been used in the formation of ionic liquids, particularly in its association with chloroaluminate ions. Its asymmetric structure significantly lowers the melting point of the ionic liquid, which has applications in electrolytes for batteries. The study emphasizes the relationship between the symmetry of the quaternary ammonium ion, its molecular weight, and the physical properties of the resulting ionic liquid (Kim, Lang, & Kohl, 2005).
Molecular Dynamics in Reverse Micelles
Molecular dynamics (MD) simulations of BHDC cationic reverse micelles have provided insights into their structural and dynamical properties. The studies focus on the equilibrium and dynamical characteristics of water/BHDC reverse micelles, shedding light on the spatial domains within the micelles and the influence of external solvents on intermicellar interactions (Agazzi, Correa, & Rodríguez, 2014).
Mechanism of Action
The antibacterial activity of benzylhexyldimethylammonium chloride is attributed to its action on cell membranes. It causes leakage of intracellular molecules, leading to cell death. The formation of blebs (cell membrane protrusions) is a result of this action but not the primary cause of cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl-hexyl-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N.ClH/c1-4-5-6-10-13-16(2,3)14-15-11-8-7-9-12-15;/h7-9,11-12H,4-6,10,13-14H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDXNEVHWSOJGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177092 | |
Record name | Benzylhexyldimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22559-57-5 | |
Record name | Benzylhexyldimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022559575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylhexyldimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethylhexylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLHEXYLDIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I010P10X5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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